N-(4-hydroxybutyl)formamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)formamide |
InChI |
InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
InChI Key |
MPLVDBXVAKMPPL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 Hydroxybutyl Formamide
Direct Formylation Approaches
Direct formylation involves the introduction of a formyl group (CHO) directly onto the nitrogen atom of 4-aminobutan-1-ol. This can be achieved through several methods, including the use of formic acid or its derivatives, as well as through catalytic processes.
Reaction of 4-Aminobutan-1-ol with Formic Acid or its Derivatives
The reaction of 4-aminobutan-1-ol with formic acid is a straightforward and widely utilized method for the synthesis of N-(4-hydroxybutyl)formamide. This reaction is a type of acylation where the amino group of 4-aminobutan-1-ol acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction typically proceeds with high chemoselectivity, favoring N-formylation over O-formylation of the primary alcohol group. This selectivity is attributed to the higher nucleophilicity of the amine compared to the alcohol.
To drive the reaction to completion, the water formed as a byproduct is often removed, for example, by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343). researchgate.net Alternatively, the reaction can be carried out under neat (solvent-free) conditions, which is a greener approach. nih.gov The use of an excess of formic acid can also serve to drive the equilibrium towards the product. aun.edu.eg
Derivatives of formic acid, such as ethyl formate (B1220265) or acetic formic anhydride (B1165640), can also be employed as formylating agents. researchgate.net These reagents are often more reactive than formic acid itself but may be more expensive or generate less desirable byproducts.
Catalytic Formylation Processes
Catalytic methods for N-formylation are of significant interest as they can offer higher efficiency, milder reaction conditions, and improved sustainability. These processes can be broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous catalysts for N-formylation are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. Ruthenium-based catalysts, such as those with pincer-type ligands, have been shown to be effective for the N-formylation of amines using various formyl sources, including methanol (B129727). nih.gov Manganese and cobalt complexes with pincer ligands have also demonstrated catalytic activity for the acceptorless dehydrogenative coupling of amines with methanol to yield formamides. unl.pt These systems are attractive due to the use of earth-abundant metals. The general mechanism often involves the in-situ formation of formaldehyde (B43269) from methanol, which then reacts with the amine.
| Catalyst Type | Example Catalyst | Formyl Source | Key Features |
| Ruthenium-NHC | Ru-NHC complex | Methanol | High reactivity. nih.gov |
| Manganese Pincer | Mn-pincer complex | Methanol | Acceptorless dehydrogenation; earth-abundant metal. unl.pt |
| Cobalt Pincer | Co-pincer complex | Methanol | Good catalytic activity for N-alkylation and potential for N-formylation. unl.pt |
This table provides representative examples of homogeneous catalysts used for N-formylation of amines, which are applicable to 4-aminobutan-1-ol.
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, enabling their reuse and simplifying product purification. For the N-formylation of amines, various solid catalysts have been investigated.
Nano-sized metal oxides, such as magnesium oxide (MgO) and titanium dioxide (TiO2), have been reported as efficient heterogeneous catalysts for the N-formylation of amines with formic acid under solvent-free conditions. researchgate.netsharif.edu These catalysts are often inexpensive, stable, and environmentally benign. Gold-based heterogeneous catalysts, for instance, supported on nickel oxide (Au/NiO) or alumina (B75360) (Au/Al2O3), have been used for the N-formylation of amines, sometimes using hydrogen peroxide as an oxidant at room temperature. nih.gov
| Catalyst | Formylating Agent | Reaction Conditions | Advantages |
| Nano MgO | Formic Acid | Solvent-free | Low cost, easy separation, reusable. sharif.edu |
| Nano TiO2 | Formic Acid | Solvent-free, Room Temp. | Mild conditions, high efficiency. researchgate.net |
| Au/Al2O3 | Formic Acid/H2O2 | Room Temperature | High activity, mild conditions. nih.gov |
This table summarizes examples of heterogeneous catalysts and their typical reaction conditions for the N-formylation of amines, applicable to the synthesis of this compound.
Solvent-Free and Green Chemistry Approaches to Formylation
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for N-formylation. academie-sciences.fr A prominent approach is the use of solvent-free reaction conditions, which eliminates the need for potentially hazardous organic solvents. researchgate.netijrap.net The direct reaction of 4-aminobutan-1-ol with formic acid can be effectively carried out by simply heating the neat mixture. nih.govaun.edu.eg
The use of alternative energy sources like ultrasound irradiation has been shown to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature, leading to shorter reaction times and high yields. academie-sciences.fr
Another green strategy involves the utilization of carbon dioxide (CO2) as a renewable C1 source for the formyl group. This is typically achieved through the catalytic hydrogenation of CO2 to formic acid or a formate intermediate, which then formylates the amine in situ. Copper-based catalysts have shown promise in the N-formylation of amines with CO2 and H2. rsc.org
Reductive Amidation Pathways
Reductive amidation provides an alternative route to this compound. This pathway typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same reaction vessel.
A plausible reductive amidation strategy for the synthesis of this compound could start from succinic semialdehyde or a protected derivative. Succinic semialdehyde possesses the required four-carbon backbone with a terminal aldehyde group. The reaction would proceed via the reductive amination of succinic semialdehyde with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. The resulting 4-aminobutanal (B194337) would then need to be selectively formylated at the nitrogen atom and the aldehyde group reduced to a primary alcohol.
A more direct conceptual pathway, though less commonly documented for this specific molecule, would be the reductive amidation of a suitable precursor like 4-oxobutanoic acid. In this hypothetical route, the keto acid would react with a formamide (B127407) or a related reagent under reducing conditions to directly yield the target molecule. However, controlling the chemoselectivity of the multiple reactive sites would be a significant challenge.
The metabolic pathway of 4-aminobutan-1-ol, which involves the intermediate γ-aminobutyraldehyde (GABAL), suggests that the reductive amination of a GABAL precursor is a viable synthetic concept. wikipedia.org The synthesis of GABAL or its stable equivalents and their subsequent reductive formylation would constitute a novel approach to this compound.
Synthesis from Corresponding Aldehyde/Ketone and Ammonia Derivatives Followed by Reduction
A modern and efficient approach to synthesizing N-formamides involves the direct, one-pot reductive amination of carbonyl compounds coupled with carbon dioxide fixation. nih.gov This strategy can be applied to the synthesis of this compound starting from a suitable C4 aldehyde precursor, such as 4-hydroxybutanal or its protected form.
The process utilizes a multifunctional catalyst, for instance, a metal-organic framework supported ruthenium catalyst (e.g., Ru/MFM-300(Cr)), in the presence of ammonia (in a solvent like methanol), carbon dioxide (CO₂), and hydrogen (H₂). nih.gov The reaction proceeds under elevated temperature and pressure (e.g., 160 °C, 3 MPa CO₂, 4 MPa H₂). nih.gov
The proposed reaction pathway involves several sequential steps within a single pot:
Imine Formation : The aldehyde (4-hydroxybutanal) reacts reversibly with ammonia to form an unstable imine intermediate.
Reductive Amination : The imine is then hydrogenated over the ruthenium catalyst to yield the primary amine, 4-aminobutan-1-ol.
N-Formylation : Concurrently, CO₂ is reduced to a formic acid equivalent (such as ammonium (B1175870) formate), which then acts as the formylating agent, converting 4-aminobutan-1-ol into the final product, this compound. nih.gov
This integrated approach is notable for its high atom economy and use of CO₂ as a C1 source, aligning with principles of green chemistry. nih.gov
Multi-Step Synthetic Routes
Traditional and widely practiced syntheses of this compound often involve multiple, discrete steps. These routes typically build the molecule by first establishing the core 4-hydroxybutylamine structure and then introducing the formyl group.
Preparation from Precursors Bearing the Butyl Chain and Subsequent Formylation
The most direct multi-step route involves the N-formylation of 4-aminobutan-1-ol. This precursor contains the required carbon skeleton and functional groups, simplifying the final transformation. Several methods exist for this key formylation step.
Using Formic Acid : Formic acid is a classic and straightforward formylating agent. The reaction can be performed by simply heating the amine with formic acid, often without a solvent. nih.gov Alternatively, to drive the condensation reaction to completion, the amine and formic acid can be refluxed in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct. nih.gov A key advantage of this method is the selective N-formylation of the amino group in the presence of the hydroxyl group. nih.gov
Using Acetic Formic Anhydride (AFA) : A highly efficient method involves the use of acetic formic anhydride, which can be generated in situ by mixing formic acid and acetic anhydride at reduced temperatures. nih.gov This reagent reacts rapidly with primary amines, often providing near-quantitative yields of the corresponding formamide in a short time frame. nih.gov
Using Carbon Dioxide and Sodium Borohydride (B1222165) : A novel, catalyst-free approach utilizes carbon dioxide as the carbonyl source and sodium borohydride (NaBH₄) as the reductant. nih.govrsc.org In this method, CO₂ reacts with NaBH₄ in an amide solvent like N,N-dimethylformamide (DMF) to generate formoxy borohydride species in situ. nih.govresearchgate.net These species are highly effective at formylating amines. The reaction proceeds smoothly at room temperature and is notable for its mild conditions and the absence of a metal catalyst. nih.govrsc.org Research on analogous aliphatic amines has shown yields as high as 90%. rsc.orgresearchgate.net
Derivatization of N-Formylated Intermediates
While less direct for this specific target, a valid synthetic strategy involves the modification of an existing N-formylated molecule. This could involve, for example, the deprotection of a functional group on the butyl chain. A hypothetical route could start with the formylation of a precursor like 4-aminobutyl acetate. The resulting N-(4-acetoxybutyl)formamide could then undergo hydrolysis of the ester group to unveil the hydroxyl function, yielding this compound. This strategy of manipulating protecting groups on a pre-formed scaffold is a fundamental technique in organic synthesis. google.com
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is crucial for improving efficiency and purity. For the catalyst-free N-formylation using CO₂ and NaBH₄, the choice of solvent is critical. Studies have demonstrated that formamide-based solvents, particularly DMF, are superior to others like acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or methanol (MeOH), where little to no product is formed. nih.govrsc.org The amount of the hydride source also impacts the yield, with optimal results depending on the specific substrate and reaction scale. rsc.org
| Solvent | Relative Conversion/Yield | Notes |
|---|---|---|
| N,N-Dimethylformamide (DMF) | High | Promotes formation of active formoxy borohydride species. |
| Acetonitrile (ACN) | Traces | Ineffective for the reaction. |
| Dimethylacetamide (DMA) | Low | Significantly lower conversion than DMF. |
| Tetrahydrofuran (THF) | Traces | Ineffective for the reaction. |
| Methanol (MeOH) | No Reaction | Unsuitable for this transformation. |
For reactions involving formamide as a reagent or product, the use of a high-boiling polar aprotic co-solvent such as N-methyl-2-pyrrolidone (NMP) can be beneficial. NMP can improve the solubility of reactants and facilitate higher reaction temperatures, potentially increasing reaction rates and yields. lew.ro
Scale-Up Considerations for Laboratory and Industrial Synthesis
When moving from laboratory-scale to industrial production, several factors must be considered for each synthetic route.
Reductive Amination Route : The one-pot synthesis from an aldehyde, ammonia, and CO₂ is elegant but requires specialized high-pressure reactors to handle gaseous H₂ and CO₂, along with the associated safety infrastructure. nih.gov Catalyst cost, lifespan, and removal from the final product are also significant industrial considerations. nih.gov
Formic Acid Route : This method is attractive for its simplicity and the low cost of formic acid. nih.gov However, on a large scale, the high temperatures and need for efficient water removal (e.g., via azeotropic distillation) can be energy-intensive.
CO₂/NaBH₄ Route : This catalyst-free method is highly appealing for its mild conditions and use of readily available reagents. nih.govrsc.org The commercial availability of NaBH₄ is well-established. Furthermore, the potential for green regeneration of NaBH₄ from its byproduct (NaBO₂) adds to its industrial attractiveness from a sustainability perspective. nih.govrsc.org The main considerations would be the cost of NaBH₄ and the handling of large volumes of DMF.
For all routes, downstream processing, including product isolation and purification (e.g., via distillation or crystallization), is a critical component of a scalable and economically viable process.
Chemical Reactivity and Mechanistic Investigations of N 4 Hydroxybutyl Formamide
Reactivity of the Formamide (B127407) Functional Group
The formamide group is an amide derived from formic acid. Its reactivity is characterized by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a planar geometry and partial double bond character to the C-N bond. This electronic feature reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to ketones.
Hydrolysis Reactions and Mechanisms
The hydrolysis of the formamide group in N-(4-hydroxybutyl)formamide involves the cleavage of the amide bond to yield 4-aminobutan-1-ol and formic acid (or its conjugate base, formate). This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible step forms a tetrahedral intermediate. The intermediate then expels the amide anion, which is a poor leaving group. However, a rapid proton transfer from the newly formed carboxylic acid to the amide anion generates the more stable carboxylate and 4-aminobutan-1-ol. This process, often referred to as saponification, is generally irreversible and driven to completion by the formation of the resonance-stabilized carboxylate anion. google.comtrea.com
| Condition | Catalyst/Reagent | Products | General Mechanism |
| Acidic | Mineral Acids (e.g., HCl, H₂SO₄) | 4-aminobutan-1-ol, Formic Acid | Protonation of carbonyl oxygen, nucleophilic attack by water, formation and collapse of a tetrahedral intermediate. |
| Basic | Strong Bases (e.g., NaOH, KOH) | 4-aminobutan-1-ol, Formate (B1220265) Salt | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate, elimination of an amide anion followed by proton transfer. |
N-Alkylation and N-Acylation Reactions
Direct N-alkylation and N-acylation of formamides are generally challenging due to the decreased nucleophilicity of the nitrogen atom. The lone pair on the nitrogen is delocalized into the carbonyl system, making it less available for nucleophilic attack.
N-Alkylation: Standard alkylating agents are often ineffective for the direct N-alkylation of formamides. More specialized methods, such as those employing transition metal catalysts in "borrowing hydrogen" or "hydrogen autotransfer" processes with alcohols, can achieve N-alkylation of amines and related compounds. researchgate.netresearchgate.net However, the direct application to the formamide nitrogen of this compound is not commonly reported and would likely require harsh conditions or specific catalytic systems. Intramolecular N-alkylation can occur if the hydroxyl group is first converted to a good leaving group. rsc.org
N-Acylation: N-acylation of the formamide nitrogen is also difficult for the same reason of reduced nitrogen nucleophilicity. While acylation of amines is a common reaction, the amide nitrogen is significantly less reactive. escholarship.orgresearchgate.net Reactions with highly reactive acylating agents like acid chlorides or anhydrides might lead to some N-acylation, but O-acylation on the carbonyl oxygen is often a competing pathway. researchgate.net
| Reaction Type | Reactivity Challenge | Potential Methods | Competing Reactions |
| N-Alkylation | Low nucleophilicity of formamide nitrogen. | Deprotonation with a very strong base followed by alkylation; specific catalytic methods. | O-alkylation. |
| N-Acylation | Low nucleophilicity of formamide nitrogen. | Use of highly reactive acylating agents under forcing conditions. | O-acylation of the amide oxygen. |
Reduction of the Amide Group
The formamide functional group can be reduced to a methylamino group. This transformation is typically accomplished using powerful reducing agents that can reduce the carbonyl moiety of the amide. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction converts the formamide into a secondary amine. In the case of this compound, reduction would yield N-methyl-4-aminobutan-1-ol.
The mechanism involves the initial nucleophilic addition of a hydride ion (from LiAlH₄) to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, making it a good leaving group. A second hydride transfer or subsequent workup then leads to the final amine product.
| Reducing Agent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-4-aminobutan-1-ol | Anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. |
| Borane (BH₃) complexes | N-methyl-4-aminobutan-1-ol | Typically in THF. |
Reactions with Electrophiles and Nucleophiles
The formamide group exhibits dual reactivity, having both nucleophilic and electrophilic sites. libretexts.orgnih.govallen.in
Reactions with Electrophiles: The most nucleophilic center in an amide is the carbonyl oxygen, not the nitrogen, due to the resonance effect. Therefore, electrophiles, such as protons in acidic media, will preferentially attack the oxygen atom. youtube.com This protonation activates the carbonyl group towards nucleophilic attack. Alkylation can also occur at the oxygen to form an O-alkylated iminium salt.
Reactions with Nucleophiles: The carbonyl carbon is the primary electrophilic site in the formamide group. youtube.com It is susceptible to attack by nucleophiles, especially when the carbonyl group is activated by an electrophile. This reactivity is the basis for hydrolysis reactions, as discussed previously, where water or hydroxide acts as the nucleophile. libretexts.org Other strong nucleophiles can also add to the carbonyl carbon, initiating addition or substitution reactions.
| Reaction Partner | Site of Interaction on Formamide | Resulting Intermediate/Product |
| Electrophile (e.g., H⁺, R⁺) | Carbonyl Oxygen | O-protonated or O-alkylated species (activated amide). |
| Nucleophile (e.g., H₂O, OH⁻, H⁻) | Carbonyl Carbon | Tetrahedral addition intermediate. |
Reactivity of the Primary Hydroxyl Functional Group
The primary hydroxyl (-OH) group in this compound behaves as a typical primary alcohol, undergoing characteristic reactions such as esterification and etherification.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. uni-saarland.de Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), produces the corresponding ester and water. google.com For higher yields and milder conditions, acyl chlorides or anhydrides are often used in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. Formate esters can also be formed by reacting alcohols with formamide at high temperatures. nih.gov
| Esterifying Agent | Catalyst/Conditions | Product Example (with Acetic Acid/Derivative) |
| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | 4-(formamido)butyl acetate |
| Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., pyridine) or acid catalyst | 4-(formamido)butyl acetate |
| Acid Chloride (R-COCl) | Base (e.g., pyridine, triethylamine) | 4-(formamido)butyl acetate |
| Formamide (HCONH₂) | High temperature (e.g., 100-130 °C) | 4-(formamido)butyl formate nih.gov |
Etherification: The formation of an ether from the primary hydroxyl group can be achieved through several methods. The most common is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. Another approach involves acid-catalyzed dehydration if two molecules of the alcohol are present, though this is less controlled. More specialized methods include reactions to form polyoxyethylene ethers by reacting the alcohol with ethylene (B1197577) oxide under catalytic conditions. google.com
| Etherification Method | Reagents | Product Example (with Methyl Iodide) |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | N-(4-methoxybutyl)formamide |
| Acid-Catalyzed Dehydration | Acid catalyst (e.g., H₂SO₄), heat | Bis(4-(formamido)butyl) ether (symmetrical ether) |
| Reaction with Epoxides | Base or acid catalyst, Ethylene Oxide | N-(4-(2-hydroxyethoxy)butyl)formamide and higher polyethers google.com |
Oxidation Reactions to Aldehydes, Carboxylic Acids, or Ketones
The primary alcohol group at the terminus of the butyl chain is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be converted to an aldehyde or further oxidized to a carboxylic acid. Oxidation to a ketone is not possible as it is a primary alcohol.
The initial oxidation product is 4-formamidobutanal. Careful selection of mild oxidizing agents is necessary to stop the reaction at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Further oxidation of the intermediate aldehyde, or direct oxidation of the starting alcohol with stronger oxidizing agents, yields 4-formamidobutanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even molecular oxygen with appropriate catalysts can effect this transformation. organic-chemistry.org For instance, N-hydroxyphthalimide (NHPI) has been used as an organocatalyst for the aerobic oxidation of various aldehydes to carboxylic acids under mild conditions. organic-chemistry.org Similarly, Oxone has been demonstrated as an effective oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org
Table 1: Plausible Oxidation Reactions of this compound
| Starting Material | Oxidizing Agent | Major Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 4-formamidobutanal | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 4-formamidobutanoic acid | Carboxylic Acid |
| 4-formamidobutanal | Oxone / H₂O₂ organic-chemistry.orgrsc.org | 4-formamidobutanoic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions at the Butyl Chain Terminus
The terminal hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution at the C4 position, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine, or with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Once activated, the terminal carbon becomes electrophilic and is susceptible to attack by a variety of nucleophiles in what is typically an Sₙ2 reaction. ucsd.edurammohancollege.ac.in The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration if the carbon were chiral. ucsd.edu The rate of these second-order reactions depends on the concentration of both the substrate and the incoming nucleophile. rammohancollege.ac.in
Table 2: Examples of Nucleophilic Substitution on Activated this compound
| Activated Substrate (L=Leaving Group) | Nucleophile (Nu⁻) | Product |
|---|---|---|
| 4-Formamido-1-tosyloxybutane | Cyanide (CN⁻) | 5-Formamidopentanenitrile |
| 4-Formamido-1-bromobutane | Azide (N₃⁻) | 4-Azido-N-butylformamide |
| 4-Formamido-1-tosyloxybutane | Iodide (I⁻) | N-(4-iodobutyl)formamide |
| 4-Formamido-1-bromobutane | Ammonia (B1221849) (NH₃) | N-(4-aminobutyl)formamide |
Formation of Cyclic Structures (e.g., Lactams, Ethers)
The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions to form stable cyclic structures.
Lactam Formation: The most probable cyclization pathway involves an intramolecular nucleophilic substitution to form a lactam. After converting the terminal hydroxyl group into a good leaving group (e.g., -OTs, -Br), the nitrogen atom of the formamide group can act as an internal nucleophile. The subsequent attack on the terminal carbon (C4) would result in the formation of a five-membered ring, yielding N-formylpyrrolidine. This type of intramolecular cyclization is a common strategy in the synthesis of heterocyclic compounds like lactams. ub.edu
Cyclic Ether Formation: Under acidic conditions, it is conceivable that the terminal hydroxyl group could be protonated and leave as a water molecule, forming a primary carbocation. While primary carbocations are generally unstable, a subsequent intramolecular attack by the formamide's carbonyl oxygen could, in principle, lead to a cyclic ether structure. However, this pathway is generally less favored than lactam formation via an Sₙ2 pathway. The synthesis of 4-hydroxybutyl vinyl ether from 1,4-butanediol (B3395766) demonstrates the reactivity of the hydroxyl group towards forming ether linkages under specific catalytic conditions. google.com
Intermolecular Interactions and Self-Assembly (e.g., Hydrogen Bonding Networks)
This compound possesses multiple sites for hydrogen bonding, which strongly governs its physical properties and supramolecular chemistry. The molecule has two hydrogen bond donor sites (the N-H of the amide and the O-H of the alcohol) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen). harvard.edu
This capacity for extensive hydrogen bonding is analogous to that seen in pure formamide, which is known to be a network-forming liquid with a high dielectric constant. researchgate.net Molecular dynamics simulations of formamide show that its molecules form a continuous and extensive hydrogen-bonding network. researchgate.net The presence of the flexible butyl chain and the additional hydroxyl group in this compound allows for the formation of even more complex and potentially ordered three-dimensional self-assembled structures in the solid or liquid state. These networks would involve both head-to-tail hydrogen bonding between the formamide and alcohol groups of different molecules and lateral interactions, creating sheets or more intricate architectures. The strength of these interactions is significant, influencing properties like boiling point, viscosity, and solubility.
Reaction Kinetics and Thermodynamics Studies
Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, valuable insights can be drawn from studies on simpler, related molecules like formamide and N-methylformamide.
Computational studies on formamide reactions have elucidated their energetic landscapes. For example, the hydrolysis of formamide to formic acid and ammonia involves a significant activation barrier. nih.gov The hydrogenation of formamide to methylamine (B109427) has also been modeled, showing that catalytic pathways, for instance using platinum clusters, can significantly lower the activation energy compared to the uncatalyzed reaction. mdpi.com Experimental studies on the reaction of N-methylformamide with OH radicals have determined temperature-dependent rate coefficients, revealing a negative temperature dependence characteristic of reactions that proceed via a stable intermediate complex. rsc.org
These studies suggest that reactions at the formamide moiety of this compound would have comparable energetic profiles, while reactions at the alcohol terminus would follow the established kinetics for primary alcohols.
Table 3: Illustrative Kinetic and Thermodynamic Data from Related Amide Studies
| Reaction | System | Parameter | Value | Reference |
|---|---|---|---|---|
| Hydrolysis | Formamide + H₂O | Free Energy Barrier (ΔF*) | ~35 kcal/mol | nih.gov |
| Hydrogenation (uncatalyzed) | Formamide + H₂ | Activation Barrier (ΔG⁰) | 289-292 kJ/mol | mdpi.com |
| Hydrogenation (Pt₄ catalyzed) | Formamide + H₂ | Activation Barrier (ΔG⁰) | 132-228 kJ/mol | mdpi.com |
Reaction Pathway Elucidation through Intermediate Characterization
Elucidating the precise reaction pathways of this compound requires the characterization of transient intermediates. While direct studies on this specific molecule are limited, the methodologies are well-established from research on its constituent functional groups.
For the oxidation of the alcohol group , the reaction is known to proceed through an aldehyde intermediate (4-formamidobutanal). This intermediate could be detected and characterized using spectroscopic methods such as NMR and IR, or by trapping it with a suitable reagent if the reaction is stopped before completion.
For reactions involving the formamide group , computational chemistry provides powerful tools. Ab initio molecular dynamics simulations have been used to map the reaction networks of formamide, identifying transition states and intermediates in processes like hydrolysis and decomposition. nih.gov Experimental studies on the photo-oxidation of N-methylformamide and N,N-dimethylformamide have used techniques like proton-transfer-reaction time-of-flight mass spectrometry to identify primary products and propose detailed degradation mechanisms involving radical intermediates. rsc.org Similar approaches could be applied to this compound to identify key intermediates, such as radical species formed by hydrogen abstraction or transient species formed during cyclization, thus confirming proposed reaction mechanisms.
N 4 Hydroxybutyl Formamide As a Synthon in Organic Synthesis
Building Block for Novel Organic Molecules
The dual functionality of N-(4-hydroxybutyl)formamide makes it an attractive starting material for the synthesis of novel organic structures. The hydroxyl and formamide (B127407) groups can be manipulated either independently or in concert to construct diverse molecular architectures.
The formamide group serves as a stable and effective protecting group for a primary amine. Through hydrolysis, typically under acidic or basic conditions, the formyl group can be removed to unmask the primary amine of 4-amino-1-butanol. This resulting amino alcohol is a valuable intermediate that can be subsequently acylated to produce a wide range of N-(4-hydroxybutyl)amide derivatives. This two-step sequence allows for the synthesis of amides that might be difficult to prepare directly if the amine and hydroxyl groups were unprotected.
The general transformation can be represented as:
Deprotection (Hydrolysis): this compound → 4-Amino-1-butanol
Acylation: 4-Amino-1-butanol + Acylating Agent → N-(4-hydroxybutyl)amide
This strategy is foundational in synthetic chemistry for creating complex molecules with tailored properties.
Table 1: Examples of Amide Derivatives from 4-Amino-1-butanol
| Acylating Agent | Resulting Amide Derivative | Potential Application Area |
|---|---|---|
| Acetyl Chloride | N-(4-hydroxybutyl)acetamide | Pharmaceutical intermediate |
| Benzoyl Chloride | N-(4-hydroxybutyl)benzamide | Material science, ligand synthesis |
| Acryloyl Chloride | N-(4-hydroxybutyl)acrylamide | Monomer for functional polymers |
The presence of both a nucleophilic hydroxyl group and an amide functionality within the same molecule makes this compound an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The specific heterocyclic ring system formed depends on the reaction conditions and the specific atoms involved in the ring closure.
Formation of N-formylpyrrolidine: Under acidic conditions that promote dehydration, the terminal hydroxyl group can be protonated and eliminated as water. The formamide nitrogen can then act as an intramolecular nucleophile, attacking the resulting carbocation at the terminal carbon to form a five-membered ring, yielding N-formylpyrrolidine.
Formation of 1,3-Oxazines: The reaction between a hydroxyl group and an amide can lead to the formation of cyclic structures like 1,3-oxazines. While this typically requires activation of the amide carbonyl, the proximity of the hydroxyl group in this compound facilitates such intramolecular processes, potentially leading to substituted tetrahydro-1,3-oxazines. The synthesis of dihydro-1,3-oxazines from hydroxyalkylamines is a well-established parallel transformation. rsc.orgresearchgate.net
Table 2: Potential Heterocyclic Products from this compound
| Reaction Type | Product | Ring Size | Key Conditions |
|---|---|---|---|
| Intramolecular Dehydration/Cyclization | N-formylpyrrolidine | 5-membered | Strong acid, heat |
The terminal hydroxyl group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups. During these transformations, the formamide group typically remains inert, acting as a stable protecting group for the amine. This allows for the regioselective modification of the alkyl chain, producing a range of bifunctional molecules where one terminus is a formamide and the other is a different functional group. These products can then be used in subsequent synthetic steps.
Table 3: Functional Group Interconversions of the Hydroxyl Group
| Reagent(s) | Resulting Functional Group | Product Name |
|---|---|---|
| PBr₃ or SOCl₂ | Halide (Br, Cl) | N-(4-bromobutyl)formamide or N-(4-chlorobutyl)formamide |
| TsCl, pyridine | Tosylate (OTs) | 4-formamidobutyl tosylate |
| NaH, then R-X | Ether (OR) | N-(4-alkoxybutyl)formamide |
| Acetic Anhydride (B1165640) | Ester (OAc) | 4-formamidobutyl acetate |
Role in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high efficiency. nih.govmdpi.com Amino alcohols are common components in many MCRs. This compound can serve as a precursor to the required 4-amino-1-butanol, which can be generated in situ via hydrolysis of the formamide. This approach allows the stable this compound to be used as a surrogate for the less stable amino alcohol.
For example, in the Ugi four-component reaction, an amine, a carboxylic acid, a ketone (or aldehyde), and an isocyanide react to form a bis-amide. nih.gov By using this compound as the amine precursor, a 4-hydroxybutyl substituent can be readily incorporated into the final complex structure, providing a hydroxyl handle for further derivatization.
Derivatization for Material Science Applications (e.g., Polymer Chemistry Monomers)
The bifunctional nature of this compound makes it a candidate for use as a monomer in step-growth polymerization. Both the hydroxyl group and the N-H bond of the formamide can participate in polymerization reactions to create functional polymers. The presence of the polar formamide group can enhance properties such as hydrogen bonding, adhesion, and thermal stability in the resulting polymer. Research on similar monomers, such as 4-hydroxybutyl acrylate (B77674) (HBA), has demonstrated the utility of the hydroxybutyl moiety in creating polymers for various applications. nih.govresearchgate.net
Table 4: Potential Polymerization Applications for this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane | Enhanced thermal stability, hydrogen bonding |
| Polyester | Diacid or Diacyl Chloride (e.g., Adipoyl chloride) | Ester | Increased polarity, potential for biodegradability |
Comparison with Other Hydroxyalkyl Formamides as Synthons
This compound belongs to a class of bifunctional compounds known as hydroxyalkyl formamides. These molecules are valuable synthons in organic synthesis, primarily because they contain two reactive functional groups—a hydroxyl group and a formamide group. The synthetic utility of this compound is best understood by comparing it with its lower homologs, namely N-(2-hydroxyethyl)formamide and N-(3-hydroxypropyl)formamide. The primary factor that differentiates the synthetic applications of these molecules is the length of the alkyl chain separating the two functional groups. This structural difference dictates the size of the heterocyclic ring that can be formed through intramolecular cyclization, a common strategy in which these synthons are employed.
The key comparative point is the application of these synthons in the synthesis of saturated N,O-heterocycles. The length of the methylene (B1212753) spacer (-(CH₂)n-) between the nitrogen and oxygen atoms directly influences the thermodynamic and kinetic feasibility of ring formation, leading to the preferential synthesis of specific ring sizes.
N-(2-hydroxyethyl)formamide (n=2): With two carbon atoms separating the hydroxyl and formamide moieties, this synthon is ideally suited for the synthesis of five-membered heterocyclic rings. Intramolecular cyclization reactions involving N-(2-hydroxyethyl)formamide or its derivatives (such as N-(2-hydroxyethyl)amides) are common methods for producing substituted oxazolidines. organic-chemistry.orgwikipedia.org Oxazolidines are significant structural motifs in various biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis. The formation of a five-membered ring is generally kinetically and thermodynamically favorable, making N-(2-hydroxyethyl)formamide a common precursor for this class of heterocycles.
N-(3-hydroxypropyl)formamide (n=3): The presence of a three-carbon chain in N-(3-hydroxypropyl)formamide facilitates the formation of six-membered rings. Consequently, it serves as a key synthon for the synthesis of the 1,3-oxazine ring system. ijrpr.comjcsp.org.pk These heterocycles are prevalent in medicinal chemistry and have been investigated for a range of biological activities, including as antibiotics and antitumor agents. jcsp.org.pk The synthesis often involves the condensation of the hydroxyalkyl formamide with an aldehyde or ketone to construct the final heterocyclic product.
This compound (n=4): Extending the alkyl chain to four carbon atoms, as in this compound, predisposes this synthon to the formation of seven-membered heterocycles. It is a logical precursor for the synthesis of the 1,3-oxazepine ring system. orientjchem.orgmedipol.edu.tr Seven-membered rings are less common in nature than five- or six-membered rings and their synthesis can be more challenging due to less favorable entropic factors during cyclization. However, 1,3-oxazepine derivatives have gained attention for their potential applications in medicinal chemistry, including as central nervous system agents. uokerbala.edu.iq The synthesis typically involves a cycloaddition reaction between an appropriate imine precursor and an anhydride, or a related strategy where the N-(4-hydroxybutyl)amine backbone is incorporated. orientjchem.orguokerbala.edu.iq
The following table summarizes the relationship between the hydroxyalkyl formamide synthon and the primary heterocyclic ring system it is used to generate.
Table 1: Comparison of Hydroxyalkyl Formamides as Synthons for Heterocycle Synthesis
| Hydroxyalkyl Formamide Synthon | Alkyl Chain Length (n) | Resulting Heterocyclic System | Ring Size |
|---|---|---|---|
| N-(2-hydroxyethyl)formamide | 2 | Oxazolidine | 5-membered |
| N-(3-hydroxypropyl)formamide | 3 | 1,3-Oxazine | 6-membered |
Advanced Spectroscopic and Analytical Characterization of this compound
The requested sections on advanced spectroscopic techniques rely on the availability of precise data such as chemical shifts (δ), coupling constants (J), and specific vibrational frequencies (cm⁻¹). This information is typically generated through direct experimental analysis of a purified sample of the compound. Despite extensive searches, such data for this compound does not appear to be present in the public domain, including in key chemical and spectral databases.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to the necessary experimental data. Generating such an article would require either speculation or the use of predicted data, which would not meet the standard of "detailed research findings."
Advanced Spectroscopic and Analytical Characterization of N 4 Hydroxybutyl Formamide
Mass Spectrometry (MS) Techniques
Mass spectrometry provides critical information regarding the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the m/z ratio of an ion to several decimal places, providing its "exact mass" rather than a nominal mass. This high level of precision allows for the determination of a molecule's elemental formula, a crucial step in its identification. The theoretical monoisotopic mass of N-(4-hydroxybutyl)formamide (C₅H₁₁NO₂) is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. missouri.edumsu.edu
For this compound, analysis via HRMS, typically using electrospray ionization (ESI) in positive ion mode, would target the protonated molecule, [M+H]⁺. The high mass accuracy of this technique makes it possible to distinguish the analyte from other molecules that may have the same nominal mass but a different elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Ion Formula | [C₅H₁₂NO₂]⁺ |
| Ion Type | Protonated Molecule [M+H]⁺ |
| Calculated Monoisotopic Mass (Da) | 118.0863 |
Tandem mass spectrometry (MS/MS) is employed for structural elucidation by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule ([M+H]⁺ at m/z 118.0863) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The predicted fragmentation pathway for this compound would likely involve the neutral loss of small molecules such as water (H₂O) from the butyl chain and cleavage at the amide bond. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Computational tools can assist in predicting plausible fragmentation patterns based on chemical principles. wishartlab.comnih.gov
| Precursor Ion m/z | Proposed Product Ion m/z | Proposed Neutral Loss | Fragment Formula |
|---|---|---|---|
| 118.0863 | 100.0757 | H₂O (18.0106 Da) | [C₅H₁₀NO]⁺ |
| 118.0863 | 72.0808 | HCOOH (46.0055 Da) | [C₄H₁₀N]⁺ |
| 118.0863 | 45.0233 | C₄H₉O (73.0630 Da) | [CH₂NO]⁺ |
| 100.0757 | 72.0808 | CO (27.9949 Da) | [C₄H₁₀N]⁺ |
Combining liquid chromatography with mass spectrometry (LC-MS) creates a robust analytical tool for separating components of a mixture and identifying them based on their mass. nih.gov This is particularly useful for assessing the purity of a synthesized compound or quantifying it in a complex matrix.
Due to the polar nature of this compound, arising from its hydroxyl and formamide (B127407) groups, standard reversed-phase (RP) chromatography may provide insufficient retention. biopharmaservices.com Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which effectively retains and separates polar analytes. An LC-MS method using a HILIC column coupled with an HRMS detector would provide excellent selectivity and sensitivity for the analysis of this compound.
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate (B1220265) in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Q-TOF or Orbitrap HRMS |
| Ionization Mode | Positive ESI |
| Scan Range (m/z) | 50 - 500 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds. Developing a robust HPLC method involves a systematic approach to selecting the appropriate column, mobile phase, and detector. wjpmr.com For this compound, a reversed-phase method on a polar-embedded or aqueous-stable C18 column could be developed, or alternatively, a HILIC method as described previously. hplc.eu Detection is typically achieved using a UV detector, although amides often have a low UV absorbance, or more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Method validation is a critical process to ensure the method is fit for its intended purpose. asianjpr.com This involves evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Parameter | Specification / Condition |
|---|---|
| Column | Aqueous C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic; Water:Methanol (B129727) (95:5) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or ELSD |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | Peak purity index > 0.99; baseline resolution from impurities |
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For a compound like this compound, direct GC analysis can be challenging due to its polarity and the presence of an active hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot injector port. researchgate.net While some N-substituted formamides can be analyzed directly, the thermal stability of the target compound is a key consideration. nih.govdawnscientific.com
To overcome these issues, derivatization is often employed. The active hydrogen of the hydroxyl group can be replaced with a less polar, more thermally stable group, such as a trimethylsilyl (TMS) group. This process increases the compound's volatility and reduces interactions with the GC column, resulting in sharper, more symmetrical peaks and more reliable quantification.
| Parameter | Condition for Derivatized Sample (TMS Ether) |
|---|---|
| GC System | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Compound Reference Table
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₁₁NO₂ |
| Acetonitrile | C₂H₃N |
| Ammonium Formate | CH₅NO₂ |
| Methanol | CH₄O |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ |
| Trimethylchlorosilane (TMCS) | C₃H₉ClSi |
Column Chromatography for Purification and Isolation
The purification and isolation of this compound from reaction mixtures or crude samples is a critical step to ensure high purity for subsequent analytical characterization and applications. Column chromatography is a principal technique employed for this purpose. The separation mechanism in column chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a polar molecule like this compound, which contains both a hydroxyl (-OH) and a formamide (-NHCHO) group, normal-phase or reversed-phase chromatography can be effectively utilized.
In normal-phase chromatography , a polar stationary phase, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), is used in conjunction with a non-polar mobile phase. The polar nature of this compound allows for strong interactions with the stationary phase, primarily through hydrogen bonding. Elution is typically achieved by gradually increasing the polarity of the mobile phase. A common solvent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The proportion of the polar solvent is increased over time to facilitate the elution of the compound from the column.
Reversed-phase chromatography offers an alternative approach, employing a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile. In this mode, less polar compounds are retained more strongly. While this compound is polar, this technique can be optimized to achieve efficient separation from less polar or more polar impurities.
The selection of the specific stationary and mobile phases is determined by the impurity profile of the crude sample. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the pure compound.
Below is a hypothetical data table illustrating typical parameters that might be employed in the column chromatographic purification of this compound. Please note that specific conditions would need to be optimized based on the experimental context.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (60-120 mesh) | C18-Functionalized Silica |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Methanol Gradient |
| Elution Gradient | 0% to 50% Ethyl Acetate | 10% to 70% Methanol |
| Detection Method | TLC with Potassium Permanganate (B83412) Stain | UV Detector (at low wavelength) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The ability of this compound to form a well-ordered crystal lattice will depend on factors such as its purity and the crystallization conditions. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and -OH) in the molecule suggests a high likelihood of forming an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in the packing of the molecules within the crystal.
As of the latest available information, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable crystal were to be analyzed, the expected data would include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom in the asymmetric unit. This information would definitively establish the conformation of the butyl chain and the formamide group in the solid state.
Below is a table that outlines the type of data that would be obtained from a successful X-ray crystallography experiment on this compound.
| Crystallographic Parameter | Hypothetical Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume (V) | XXX.X ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | X.XXX g/cm³ |
Computational and Theoretical Chemistry Studies of N 4 Hydroxybutyl Formamide
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like N-(4-hydroxybutyl)formamide, which contains several rotatable bonds, multiple energy minima corresponding to different conformers can exist.
Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds, particularly around the C-C bonds of the butyl chain and the C-N bond of the amide group. The relative energies of the different conformers are then calculated to identify the most stable structures. Studies on similar molecules, such as n-butanol, have shown the existence of numerous conformers with small energy differences between them researchgate.net. For this compound, the presence of the formamide (B127407) group would introduce additional possibilities for intramolecular hydrogen bonding between the amide proton or carbonyl oxygen and the terminal hydroxyl group, which could significantly influence the conformational preferences.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 180° (trans) | 0.00 |
| B | 180° (anti) | 180° (trans) | 0.5 |
| C | -60° (gauche) | 0° (cis) | 1.2 |
| D | 180° (anti) | 0° (cis) | 1.8 |
| E | 60° (gauche) | 0° (cis) | 2.1 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides information about the molecule's kinetic stability and chemical reactivity mdpi.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule mdpi.com.
For this compound, the HOMO is expected to be localized primarily on the non-bonding electron pairs of the oxygen and nitrogen atoms, while the LUMO is likely to be a π* orbital associated with the carbonyl group of the formamide moiety. The HOMO-LUMO gap would influence its reactivity in various chemical reactions, such as nucleophilic or electrophilic attacks.
Table 2: Calculated Electronic Properties of this compound (Hypothetical)
| Parameter | Value (eV) |
| HOMO Energy | -9.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These are hypothetical values based on typical ranges for similar organic molecules.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key vibrational modes would include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H stretch: A peak around 3300 cm⁻¹ due to the amide N-H bond.
C=O stretch (Amide I band): A strong absorption typically found between 1650 and 1680 cm⁻¹, which is sensitive to the local environment and hydrogen bonding nih.gov.
N-H bend (Amide II band): A band in the region of 1550 cm⁻¹.
C-N stretch: A peak in the 1400 cm⁻¹ region.
C-H stretches: Multiple peaks between 2850 and 3000 cm⁻¹.
Computational predictions of vibrational spectra can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding nih.govrasayanjournal.co.in.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. For this compound, this could involve studying its formation, decomposition, or reactions with other molecules. For instance, the synthesis of amides from alcohols and amines can be studied computationally to understand the catalytic cycle and the role of intermediates nih.govresearchgate.net.
Transition state theory is used to calculate the rate of a reaction based on the properties of the reactants and the transition state. By mapping the potential energy surface, the minimum energy path from reactants to products can be determined, providing a detailed picture of the reaction mechanism. Studies on the decomposition of formamide have shown various reaction channels leading to smaller molecules, and similar computational approaches could be applied to this compound to predict its thermal stability and degradation pathways rsc.org.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent effects, and interactions of a molecule with its environment.
For this compound, MD simulations could be used to:
Explore the conformational landscape: By simulating the molecule over a period of time, the different accessible conformations and the transitions between them can be observed.
Study solvation: MD simulations can model the interactions between this compound and solvent molecules, such as water, providing information about the hydration shell and hydrogen bonding patterns aip.org.
Investigate interactions with other molecules: The binding of this compound to other molecules or surfaces can be simulated to understand the nature of these interactions at a molecular level nih.gov.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. By developing mathematical models based on a set of known molecules, the properties of new or uncharacterized molecules can be predicted.
For this compound, QSPR models could be developed to predict various properties, such as its boiling point, solubility, or partition coefficient (logP). Quantum chemical calculations are often used to generate the molecular descriptors that form the basis of these models mdpi.com. For example, descriptors such as molecular volume, surface area, dipole moment, and atomic charges can be calculated and used to build a QSPR model for predicting a specific property of interest.
Force Field Development and Validation for Molecular Modeling of this compound
The accurate molecular modeling of this compound, a compound featuring both an amide and a primary alcohol functional group, is contingent upon the availability of a robust and well-validated force field. A force field in molecular mechanics is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. The development and validation of such a force field for a specific molecule like this compound is a meticulous process that involves parameterization against both experimental data and high-level quantum mechanical calculations.
Force Field Parameterization
The process of developing a force field for this compound would involve the determination of parameters for various energy terms that collectively describe the molecule's conformational landscape and intermolecular interactions. These terms typically include bonded interactions (bond stretching, angle bending, and dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic).
Bonded Parameters: The equilibrium bond lengths and angles, as well as the force constants that govern the energy cost of deforming them, would be derived from quantum mechanical calculations. For this compound, this would involve optimizing the geometry of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The force constants can be obtained from the second derivative of the energy with respect to the internal coordinates.
Torsional Parameters: The dihedral or torsional parameters are crucial for accurately representing the conformational flexibility of this compound, particularly around the C-C and C-N bonds. These parameters are typically developed by scanning the potential energy surface of the molecule as a function of the dihedral angle of interest using quantum mechanics. The resulting energy profile is then used to fit the parameters of the torsional term in the force field.
Non-bonded Parameters: Non-bonded parameters consist of van der Waals terms (often modeled using a Lennard-Jones potential) and partial atomic charges to describe electrostatic interactions.
Partial Atomic Charges: These are critical for modeling hydrogen bonding, a key interaction for this compound due to its amide and hydroxyl groups. Charges can be derived by fitting them to reproduce the quantum mechanically calculated electrostatic potential (ESP) of the molecule.
Lennard-Jones Parameters: These parameters, which define the attractive and repulsive van der Waals interactions, are often taken from existing well-established force fields (like AMBER, CHARMM, or OPLS) for similar atom types. nih.gov They are typically optimized to reproduce experimental properties of pure liquids, such as the density and heat of vaporization. acs.org
An illustrative breakdown of the types of parameters that would need to be developed for this compound is presented in Table 1.
Table 1: Illustrative Force Field Parameters for this compound
| Interaction Type | Atoms Involved | Parameter Type | Source of Derivation |
|---|---|---|---|
| Bond Stretching | C-C, C-N, C-O, C-H, N-H, O-H | Equilibrium bond length (r₀), Force constant (k) | Quantum Mechanics (Geometry Optimization) |
| Angle Bending | C-C-C, C-C-N, H-C-H, etc. | Equilibrium angle (θ₀), Force constant (k) | Quantum Mechanics (Geometry Optimization) |
| Dihedral Torsion | H-C-C-H, C-C-N-H, etc. | Periodicity (n), Phase shift (δ), Barrier height (Vn) | Quantum Mechanics (Potential Energy Scans) |
| Electrostatics | All atoms | Partial atomic charge (q) | Quantum Mechanics (ESP Fitting) |
Force Field Validation
Once a set of parameters has been developed, the force field must be rigorously validated to ensure it can accurately reproduce a range of experimental and theoretical data. This validation is a critical step to establish the reliability of the force field for use in molecular simulations.
Comparison with Quantum Mechanical Data: A primary validation step involves comparing the conformational energies of this compound calculated with the new force field against those from high-level quantum mechanical calculations. This ensures that the force field accurately represents the relative energies of different conformers.
Reproduction of Experimental Observables: For a molecule like this compound, validation would involve simulating the pure liquid and comparing the calculated bulk properties with experimental values. Key properties for comparison include:
Density: The simulated density of the liquid at a given temperature and pressure should be in close agreement with the experimental value.
Heat of Vaporization (ΔHvap): This property is sensitive to the strength of the intermolecular interactions in the liquid phase. An accurate force field should reproduce the experimental ΔHvap. acs.org
Radial Distribution Functions (RDFs): While not a single value, the RDFs provide detailed information about the liquid structure. For this compound, the RDFs between the hydrogen bond donor and acceptor atoms (e.g., O-H...O and N-H...O) would be particularly important to compare with experimental data from techniques like X-ray or neutron diffraction, if available.
Table 2 provides a hypothetical comparison of simulated and experimental data that would be used in the validation process.
Table 2: Hypothetical Validation Data for this compound Force Field
| Property | Simulated Value | Experimental Value |
|---|---|---|
| Density (g/cm³) at 298.15 K | Value from MD simulation | Experimentally measured value |
| Heat of Vaporization (kJ/mol) | Value from MD simulation | Experimentally measured value |
| O-O Radial Distribution Function Peak (Å) | Value from MD simulation | Value from diffraction data |
The development and validation of a force field for this compound is a comprehensive process that requires a synergistic approach, combining the accuracy of quantum mechanical calculations with the empirical validation against experimental data. The resulting force field would be a powerful tool for investigating the molecular properties and interactions of this compound through molecular dynamics or Monte Carlo simulations.
Emerging Research Directions and Potential Applications in Chemical Fields
Integration into Green Solvents and Reaction Media
The pursuit of environmentally benign solvents is a cornerstone of green chemistry. Formamides, as a class, are recognized for their unique solvating properties. N-(4-hydroxybutyl)formamide, with its hydroxyl group, could exhibit enhanced polarity and hydrogen bonding capabilities, potentially making it a useful component in green solvent systems. Its structure suggests it could be a high-boiling, polar protic solvent.
Potential Characteristics as a Green Solvent:
Low Volatility: The presence of the butyl chain and the hydroxyl group likely results in a low vapor pressure, reducing fugitive emissions.
Hydrogen Bonding: The ability to act as both a hydrogen bond donor (hydroxyl group) and acceptor (amide group) could facilitate the dissolution of a wide range of solutes.
Biodegradability: While data is not available, the linear alkyl chain and functional groups suggest it may be more amenable to biodegradation than many conventional aprotic polar solvents.
Further research would be necessary to characterize its physicochemical properties, such as viscosity, surface tension, and solvatochromic parameters, to fully assess its viability as a green solvent or as a component in deep eutectic solvents.
Exploration in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on systems held together by non-covalent interactions. The formamide (B127407) and hydroxyl groups in this compound are prime candidates for forming strong and directional hydrogen bonds. This makes the molecule an interesting building block for designing complex, self-assembling supramolecular architectures.
Potential Roles in Supramolecular Assemblies:
Gels: The molecule could act as a low-molecular-weight gelator, forming fibrous networks in certain solvents through hydrogen bonding, leading to the formation of supramolecular gels.
Molecular Recognition: The specific geometry and hydrogen-bonding pattern of the formamide group could be exploited for the selective recognition of anions or other complementary molecules.
Crystal Engineering: In the solid state, it could form predictable hydrogen-bonded networks, allowing for the design of crystalline materials with specific topologies and properties.
Novel Catalyst Design and Support
In catalysis, this compound could serve multiple roles. The amide and hydroxyl functionalities can act as ligands to coordinate with metal centers, potentially influencing the activity and selectivity of a catalyst. The hydroxyl group also provides a handle for grafting the molecule onto a solid support.
Hypothetical Applications in Catalysis:
Ligand Synthesis: It could be a precursor for more complex ligands where the hydroxyl group is modified to introduce other coordinating moieties.
Organocatalysis: The formamide group itself can participate in certain organocatalytic transformations.
Catalyst Support: The molecule could be immobilized on materials like silica (B1680970) or polymers via its hydroxyl group, allowing for the heterogenization of homogeneous catalysts, which simplifies catalyst recovery and reuse.
Advanced Materials Science Applications (e.g., self-healing polymers, coatings)
The dual functionality of this compound makes it a candidate for incorporation into advanced polymers and coatings. The hydroxyl group can readily participate in polymerization reactions (e.g., to form polyurethanes or polyesters), while the formamide group can introduce specific properties.
Potential Contributions to Materials Science:
Self-Healing Polymers: The hydrogen-bonding capability of the formamide group could be utilized to create reversible cross-links in a polymer network. These non-covalent bonds can break upon damage and reform, imparting a self-healing ability to the material.
Coatings and Adhesives: As a monomer or additive, it could enhance the adhesion, flexibility, and surface properties of coatings. For example, 4-hydroxybutyl acrylate (B77674) is used to improve the flexibility and adhesion of coatings; this compound could potentially offer similar benefits with different chemical compatibility. lencolo37.com
Polymer Modification: It could be used to modify existing polymers to alter their properties, such as increasing their hydrophilicity or improving their compatibility with other materials.
Chemo-Enzymatic Synthesis and Biocatalysis (strictly non-clinical)
Chemo-enzymatic synthesis combines the best of chemical and biological catalysis to create efficient and selective reaction pathways. nih.govchemeo.comnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is valued for its high selectivity under mild conditions. mdpi.comnih.gov
This compound could be a substrate for a variety of enzymes. For instance, lipases or esterases might catalyze reactions at the hydroxyl group, while amidases could potentially act on the formamide bond.
Potential Chemo-Enzymatic Routes:
Enzymatic Acylation: A lipase (B570770) could be used to selectively acylate the hydroxyl group, providing a green route to ester derivatives.
Dynamic Kinetic Resolution: If a chiral version of the molecule were synthesized, enzymes could be used to resolve a racemic mixture, providing access to enantiomerically pure compounds for other applications.
Polymer Synthesis: Enzymes like lipases could potentially be used to catalyze the polymerization of this compound with dicarboxylic acids to produce polyesters under mild conditions.
Analytical Method Development for Trace Analysis in Environmental Chemistry (excluding toxicity assessment)
Developing methods to detect and quantify trace levels of chemicals in the environment is crucial for monitoring and understanding chemical fate. For a compound like this compound, which is polar and water-soluble, specific analytical strategies would be required.
The general workflow for trace analysis involves sample collection, extraction/preconcentration, separation, and detection. researchgate.netmdpi.comresearchgate.net
Table 1: Potential Analytical Methods for this compound
| Step | Technique | Description |
|---|---|---|
| Extraction | Solid-Phase Extraction (SPE) | Using a polar sorbent (e.g., C18, polymeric) to extract the compound from aqueous samples. |
| Liquid-Liquid Extraction (LLE) | Using a polar organic solvent to extract the compound from water, though efficiency may be limited by its hydrophilicity. | |
| Separation | High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) would likely be suitable for this polar analyte. |
| Gas Chromatography (GC) | Derivatization of the hydroxyl group would likely be necessary to increase volatility and thermal stability for GC analysis. | |
| Detection | Mass Spectrometry (MS) | Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) would provide high sensitivity and selectivity for unambiguous identification and quantification. |
| Flame Ionization Detector (FID) | A potential detector for GC if high sensitivity is not required. |
Further research would involve optimizing extraction efficiencies, developing chromatographic separation conditions, and validating the method using standard analytical protocols to ensure accuracy and precision for environmental monitoring purposes.
Q & A
Q. What are the established synthetic routes for N-(4-hydroxybutyl)formamide, and how can reaction conditions be optimized?
this compound can be synthesized via direct N-formylation of 4-hydroxybutylamine using formic acid derivatives. A solvent-free, catalyst-free approach (e.g., formic acid/sodium formate mixture) is effective for analogous formamides, minimizing side reactions . Optimize pH (5.5–6.5) and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC or NMR to identify intermediate byproducts (e.g., imine formation).
Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?
Use H/C NMR to confirm the formamide group (δ ~8.0–8.3 ppm for formyl proton) and hydroxybutyl chain (δ ~3.5–3.7 ppm for -CHOH). IR spectroscopy verifies C=O stretching (~1670 cm) and O-H bonds (~3300 cm). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check with literature melting points or HRMS data .
Q. How does the hydroxybutyl substituent influence the compound’s stability under varying pH and temperature conditions?
The primary alcohol group in the hydroxybutyl chain increases hydrophilicity but may lead to esterification or oxidation under acidic/oxidizing conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use buffered solutions (pH 2–9) to assess hydrolytic degradation; adjust storage to inert atmospheres (N) if instability is observed .
Advanced Research Questions
Q. What role does this compound play in modifying polymer membranes for protein-resistant applications?
When grafted onto polyethersulfone (PES) membranes, the hydroxybutyl group enhances surface hydrophilicity, reducing BSA fouling by 40–60% compared to unmodified membranes. Use atmospheric pressure plasma polymerization for covalent grafting. Evaluate performance via dynamic filtration assays (flux recovery ratio >85%) and compare with Hansen solubility parameters (HSPs) to predict surface-water interactions .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity often arise from impurities or metabolic byproducts. For example, 4F-ABUTINACA’s N-(4-hydroxybutyl) metabolite may exhibit divergent toxicity profiles due to competing hydrolysis pathways. Employ LC-MS/MS to quantify metabolites and validate results across multiple cell lines (e.g., HepG2 vs. HEK293). Use statistical tools (ANOVA with post-hoc tests) to assess significance .
Q. What experimental design principles are critical for studying the compound’s structure-activity relationships (SAR) in drug discovery?
Systematically vary substituents (e.g., alkyl chain length, hydroxyl position) while keeping the formamide core constant. Use high-throughput screening (HTS) to assess bioactivity, and apply QSAR models with descriptors like logP, polar surface area, and hydrogen-bonding capacity. Cross-validate results with molecular docking studies targeting relevant receptors (e.g., GPCRs) .
Q. How can metabolic pathways of this compound be mapped in toxicological studies?
Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key pathways include hydroxylation at the butyl chain (CYP3A4-mediated) and formamide hydrolysis to 4-hydroxybutylamine. Compare in vitro results with in vivo models (e.g., zebrafish) to identify species-specific differences .
Q. What methodologies resolve crystallographic ambiguities in this compound derivatives?
For single-crystal X-ray diffraction, grow crystals via slow evaporation in ethanol/water (1:1). Resolve disorder in the hydroxybutyl chain using SHELXL refinement with isotropic displacement parameters. Validate hydrogen-bonding networks (e.g., N–H⋯O) using Mercury software and compare with analogous structures (e.g., N-(4-nitrophenethyl)formamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
